An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (1S,2S)-2-Methoxycyclohexanol, a key chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Core Chemical and Physical Properties
(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol derivative of cyclohexane. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex molecules.[1] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol | PubChem[2] |
| Synonyms | (1S,2S)-(+)-2-Methoxycyclohexanol | PubChem[2] |
| CAS Number | 134108-92-2 | PubChem[2] |
| Molecular Formula | C₇H₁₄O₂ | PubChem[2] |
| Molecular Weight | 130.18 g/mol | PubChem[2] |
| Boiling Point | 195 °C | LookChem[1] |
| Density | 1.015 g/cm³ | LookChem[1] |
| Refractive Index | 1.4595 (at 20 °C) | LookChem[1] |
| Vapor Pressure | 0.093 mmHg at 25 °C | LookChem[1] |
| Storage Temperature | 2-8 °C | LookChem[1] |
Synthesis and Experimental Protocols
The synthesis of 2-methoxycyclohexanol is typically achieved through the reaction of cyclohexene with an oxygen source and methanol in the presence of a catalyst. While the direct asymmetric synthesis of the (1S,2S) enantiomer requires specialized chiral catalysts, a common approach involves the synthesis of the racemic trans-mixture followed by chiral resolution. A general experimental protocol for the synthesis of the racemic mixture, adapted from established methods, is provided below.[3][4]
Experimental Protocol: Synthesis of (±)-trans-2-Methoxycyclohexanol
This protocol describes the synthesis of racemic trans-2-methoxycyclohexanol from cyclohexene.
Materials and Equipment:
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Three-necked round-bottom flask with a magnetic stirrer and reflux condenser
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Addition funnel
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Heating mantle with temperature control
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Cyclohexene
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Methanol
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Hydrogen peroxide (30-50% aqueous solution)
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Titanium-silicate zeolite catalyst (e.g., Ti-Beta or similar)
-
Sodium sulfite (for quenching)
-
Sodium chloride (for brine wash)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
Reaction Workflow Diagram:
Caption: Synthetic workflow for (±)-trans-2-Methoxycyclohexanol.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, combine the Ti-Beta zeolite catalyst (1.0 g) with methanol (20 mL) and cyclohexene (3.92 g).[3]
-
Initiation: Begin stirring the mixture and heat to approximately 65 °C using a heating mantle.[3]
-
Reagent Addition: Slowly add the aqueous hydrogen peroxide solution (e.g., 1.0 g of 50% H₂O₂) to the reaction mixture through an addition funnel over a period of 30-60 minutes.[3]
-
Reaction: Maintain the temperature at 65 °C and continue stirring for the required reaction time (typically several hours, monitor by GC for completion).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Quench any remaining hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-2-methoxycyclohexanol.
Note on Asymmetric Synthesis: To obtain the enantiomerically pure (1S,2S)-(+)-2-Methoxycyclohexanol, a subsequent chiral resolution step is necessary. This can be achieved through methods such as enzymatic resolution using a lipase (e.g., Candida antarctica lipase B) or by chiral high-performance liquid chromatography (HPLC).[5]
Characterization and Analysis
The identity and purity of the synthesized (1S,2S)-2-Methoxycyclohexanol should be confirmed using standard analytical techniques.
Analytical Methods Workflow:
Caption: Analytical workflow for product characterization.
Spectroscopic Data:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group (OCH₃) protons around 3.3-3.5 ppm.[1] The protons on the cyclohexane ring will appear as a series of multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum for the trans isomer will display distinct peaks for each of the seven carbon atoms.[6] The methoxy carbon typically appears around 56-58 ppm.
-
FTIR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong C-O stretching band will be observed around 1070-1150 cm⁻¹.[2]
Applications in Drug Development and Research
(1S,2S)-(+)-2-Methoxycyclohexanol is primarily utilized as a chiral building block in organic synthesis. Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry to ensure the desired biological activity and minimize potential side effects.[1] It also serves as an intermediate in the production of certain agrochemicals and as a component in the fragrance industry.[1]
Safety and Handling
(1S,2S)-2-Methoxycyclohexanol is classified as an irritant. Users should handle the chemical with appropriate personal protective equipment in a well-ventilated area.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
References
- 1. acdlabs.com [acdlabs.com]
- 2. (1S,2S)-2-Methoxycyclohexanol | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]
- 4. CN106687433A - Method for the preparation of 2-alkoxy cyclohexanol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
